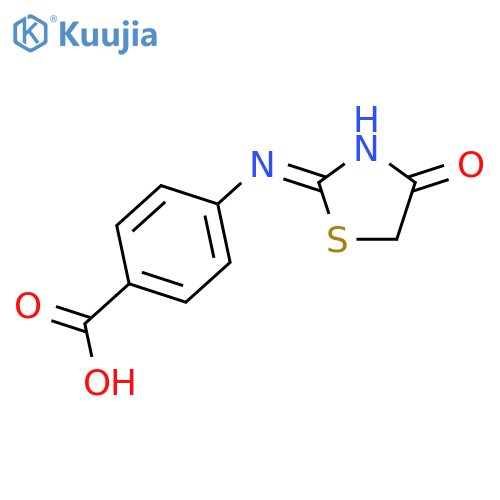

Cas no 82365-56-8 (4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid)

82365-56-8 structure

商品名:4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid

CAS番号:82365-56-8

MF:C10H8N2O3S

メガワット:236.247120857239

MDL:MFCD07414185

CID:2114109

PubChem ID:135454680

4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]Benzoic acid

- 4-(4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid

- 4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid

- 4-((4-Oxothiazolidin-2-ylidene)amino)benzoic acid

- SR-01000488875

- 4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzoic acid

- STK346900

- EN300-383385

- CS-0348954

- AKOS000268049

- SCHEMBL13931548

- DA-21836

- Cambridge id 6776460

- 82365-56-8

- 4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

- SR-01000488875-1

- AKOS030240123

- 4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

- AKOS005166263

- SDCCGMLS-0065091.P001

- STK070559

- CCG-344577

- 4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid

- AKOS000312915

-

- MDL: MFCD07414185

- インチ: InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13)

- InChIKey: REVPDQKARBLVRT-UHFFFAOYSA-N

- ほほえんだ: O=C1CSC(N1)=NC2=CC=C(C(O)=O)C=C2

計算された属性

- せいみつぶんしりょう: 236.02556330Da

- どういたいしつりょう: 236.02556330Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 104Ų

4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-230502-0.25g |

4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |

82365-56-8 | 0.25g |

$670.0 | 2023-09-15 | ||

| Enamine | EN300-230502-0.1g |

4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |

82365-56-8 | 0.1g |

$640.0 | 2023-09-15 | ||

| Enamine | EN300-383385-5.0g |

4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |

82365-56-8 | 5.0g |

$2110.0 | 2023-03-02 | ||

| Enamine | EN300-383385-0.05g |

4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |

82365-56-8 | 0.05g |

$612.0 | 2023-03-02 | ||

| Enamine | EN300-230502-10.0g |

4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |

82365-56-8 | 10.0g |

$3131.0 | 2023-02-21 | ||

| Enamine | EN300-383385-1.0g |

4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |

82365-56-8 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-383385-0.1g |

4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |

82365-56-8 | 0.1g |

$640.0 | 2023-03-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419624-100mg |

4-((4-Oxothiazolidin-2-ylidene)amino)benzoic acid |

82365-56-8 | 98% | 100mg |

¥16127.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419624-500mg |

4-((4-Oxothiazolidin-2-ylidene)amino)benzoic acid |

82365-56-8 | 98% | 500mg |

¥18867.00 | 2024-07-28 | |

| Enamine | EN300-230502-0.05g |

4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid |

82365-56-8 | 0.05g |

$612.0 | 2023-09-15 |

4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

82365-56-8 (4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid) 関連製品

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1189426-16-1(Sulfadiazine-13C6)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量